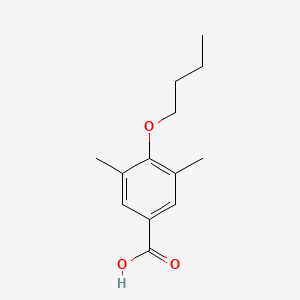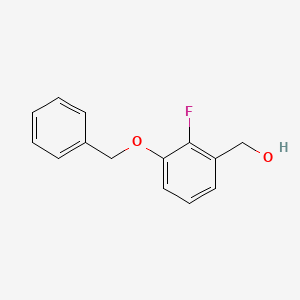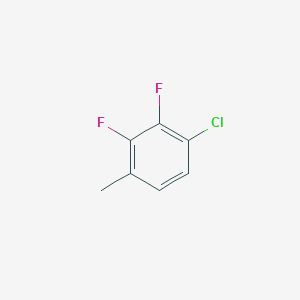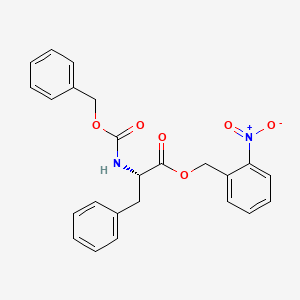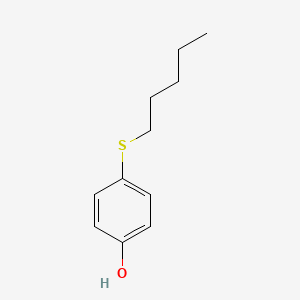![molecular formula C12H9ClF4O4 B6330374 Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate CAS No. 132992-31-5](/img/structure/B6330374.png)
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate
Vue d'ensemble
Description
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is an organic compound that belongs to the class of malonates Malonates are esters or salts of malonic acid and are widely used in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate typically involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a malonic ester intermediate, which is then subjected to further functionalization.
Esterification: Malonic acid is reacted with methanol in the presence of sulfuric acid to form dimethyl malonate.
Halogenation: The phenyl ring is functionalized with chloro, fluoro, and trifluoromethyl groups through a series of halogenation reactions using reagents such as chlorine, fluorine, and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl malonates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of malonic acid derivatives.
Applications De Recherche Scientifique
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These groups can enhance the compound’s stability and increase its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-[2-chloro-4-(trifluoromethyl)phenyl]malonate: Lacks the fluoro group, which may affect its reactivity and biological activity.
Dimethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]malonate: Lacks the chloro group, which may influence its chemical properties.
Dimethyl 2-[2-chloro-6-fluoro-4-methylphenyl]malonate: Contains a methyl group instead of a trifluoromethyl group, altering its electronic and steric properties.
Uniqueness
Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF4O4/c1-20-10(18)9(11(19)21-2)8-6(13)3-5(4-7(8)14)12(15,16)17/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGYKZDFRCHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1Cl)C(F)(F)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146528 | |
| Record name | 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132992-31-5 | |
| Record name | 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


